tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate (referred to herein as Compound A) is a spirocyclic tertiary amine featuring a bicyclic system with nitrogen atoms at positions 2 and 6 and a methyl substituent at position 5. The tert-butyloxycarbonyl (Boc) group at position 2 enhances solubility and stability, making it a versatile intermediate in pharmaceutical synthesis.
Spirocyclic compounds like Compound A are prized for their conformational rigidity, which can improve binding specificity and metabolic stability in drug candidates. For example, similar diazaspiro scaffolds are employed in oncology (e.g., RAS inhibitors) and antiparasitic agents (e.g., repositioned astemizole derivatives) .
Properties
IUPAC Name |
tert-butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-12(5-6-13-9)7-14(8-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPVIXTACNHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCN1)CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
The compound (CAS 1792190-82-9) features a spiro[3.4]octane core with a 5-methyl substituent and a tert-butoxycarbonyl (Boc) protective group at the 2-position. Key properties include:
Synthetic Strategies for Spirocyclic Core Construction
Annulation Approaches
Spirocyclic frameworks are typically synthesized via annulation reactions. For 2,6-diazaspiro[3.4]octanes, three primary routes have been explored:
- Cyclopentane Ring Annulation : A four-membered ring is constructed onto a preformed cyclopentane derivative.
- Four-Membered Ring Annulation : The cyclopentane ring is formed after establishing the four-membered amine-containing ring.
- Sequential Kinugasa/Conia-Ene Reactions : A two-step process involving β-lactam formation (Kinugasa reaction) followed by Conia-ene cyclization to generate the spiro core.
Example Pathway (Adapted from):
- Starting Material : N-(prop-2-yn-1-yl)propiolamide reacts with nitrones to form a β-lactam via Kinugasa reaction.
- Cyclization : Intramolecular Conia-ene reaction induces spirocyclization, yielding 8-methylene-2,6-diazaspiro[3.4]octane-1,5-dione.
- Modification : Reduction and Boc protection introduce the 5-methyl and tert-butyl groups.
Boc Protection and Final Functionalization
The Boc group is introduced early to prevent undesired side reactions. A representative protocol involves:
Reaction Conditions:
- Reagent : Di-tert-butyl dicarbonate (Boc₂O)
- Base : Triethylamine or DMAP
- Solvent : Dichloromethane or THF
- Yield : 80–90%
Example :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT). These interactions can modulate metabolic pathways and have therapeutic effects in conditions like diabetes and obesity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs of Compound A, highlighting substituents, spiro systems, and applications:
*Inferred from structural analogs.
Impact of Substituents and Spiro Systems
- Bromophenyl/Aryl Groups : Compounds like CAS 1823258-71-4 exhibit increased lipophilicity (logP ~3.5–4.0*), favoring blood-brain barrier penetration but risking off-target interactions.
- Spiro Ring Size : Smaller spiro systems (e.g., 3.3 heptane in CAS 1041026-71-4 ) introduce higher ring strain, affecting conformational flexibility and binding pocket compatibility.
Research Findings and Trends
Stability and Handling
- Storage : Most diazaspiro compounds require storage at 2–8°C in sealed, dry environments to prevent degradation .
Biological Activity
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 2172213-54-4) is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT). These interactions can influence metabolic pathways associated with diabetes and obesity .
- Receptor Modulation : It has been shown to modulate signaling pathways related to various receptors, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from the diazaspiro[3.4]octane framework. For instance, derivatives have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL for certain analogs . This suggests that this compound may serve as a scaffold for developing new antitubercular agents.
Cancer Research
The compound has been linked to the inhibition of menin-MLL1 interactions, which are critical in certain types of leukemia. This mechanism positions it as a potential candidate for cancer therapy .
Diabetes Management
By inhibiting NAMPT, which plays a role in NAD+ biosynthesis, the compound may help regulate energy metabolism and improve insulin sensitivity, making it relevant in diabetes research .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for tert-butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. A common approach is the catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides, as demonstrated in the preparation of structurally similar spirocyclic compounds . Key steps include:
- Cyclization : Use of palladium catalysts under inert atmospheres to form the spirocyclic core.
- Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Characterization : Confirmation via , , and NMR, IR, and LCMS to verify purity and structure .
Basic: How is the structural conformation of this spirocyclic compound validated?
Structural validation employs:
- X-ray crystallography : Programs like SHELXL (for refinement) and SHELXS (for solution) are widely used for small-molecule crystallography, enabling precise determination of bond angles, torsion angles, and spirocyclic geometry .
- Spectroscopic techniques :
Basic: What are the primary applications of this compound in medicinal chemistry?
The spiro[3.4]octane scaffold is a privileged structure in drug discovery due to its rigidity and ability to mimic bioactive conformations. Applications include:
- Ligand design : As a building block for kinase inhibitors (e.g., lapatinib analogs) via functionalization at the 5-methyl or 6-position .
- Probe development : Incorporation into fluorogenic substrates for enzyme activity assays, leveraging its bicyclic amine framework .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from:
- Reaction conditions : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) significantly impact cyclization efficiency .
- Purification challenges : The Boc group’s stability under acidic or basic conditions must be optimized during workup. For example, HCl/dioxane deprotection (used in lapatinib analog synthesis) requires strict control of reaction time to avoid byproducts .
- Validation : Cross-checking purity via orthogonal methods (e.g., HPLC + LCMS) is critical .
Advanced: What computational methods support structure-activity relationship (SAR) studies of derivatives?
- Molecular docking : To predict binding modes with targets like kinases or GPCRs, using software such as AutoDock Vina.
- Quantum mechanical (QM) calculations : For assessing electronic effects of substituents (e.g., methyl vs. benzyl groups) on reactivity and stability .
- Collision cross-section (CCS) analysis : Predictive models (e.g., MOBCAL) correlate ion mobility data with conformational flexibility, aiding in SAR for spirocyclic analogs .
Advanced: How do storage conditions impact the compound’s stability in long-term studies?
- Temperature : Storage at 2–8°C in sealed, desiccated containers prevents hydrolysis of the Boc group.
- Light sensitivity : Amber vials are recommended to avoid photodegradation, as observed in analogs with similar spirocyclic structures .
- Revalidation : Periodic NMR and LCMS analysis every 6 months is advised to detect decomposition (e.g., tert-butyl cleavage detected via NMR at δ 1.4 ppm) .
Advanced: What strategies optimize the aqueous solubility of analogs derived from this compound?
- Functionalization : Introducing polar groups (e.g., hydroxyl, pyrimidine) at the 5-methyl position improves solubility. For example, lapatinib-derived analogs showed enhanced solubility after bromopyrimidine substitution .
- Salt formation : Conversion to hydrochloride salts (e.g., via HCl/dioxane treatment) increases water solubility for in vitro assays .
- Co-solvent systems : Use of DMSO-water mixtures (≤10% DMSO) maintains solubility without denaturing proteins in biochemical assays .
Advanced: How can researchers address discrepancies in reported NMR chemical shifts?
Discrepancies may stem from:
- Solvent effects : Deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide-d6 (DMSO-d6) shifts proton signals (e.g., tert-butyl protons at δ 1.4 ppm in CDCl₃ vs. δ 1.3 ppm in DMSO-d6) .
- Dynamic effects : Conformational exchange in the spirocyclic ring broadens signals; variable-temperature NMR can resolve splitting .
- Referencing errors : Internal standards (e.g., TMS) must be consistently applied across studies .
Methodological: What protocols ensure safe handling of this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Methodological: How is the compound’s purity validated for biological assays?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- LCMS : ESI+ mode to confirm molecular ion ([M+H]⁺) and detect impurities (e.g., de-Boc byproduct at [M-100+H]⁺) .
- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) analysis to confirm ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
